3-Ethyl-7-fluoro-2-hydrazinoquinoline hydrochloride
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Overview
Description
3-Ethyl-7-fluoro-2-hydrazinoquinoline hydrochloride is a chemical compound with the molecular formula C11H13ClFN3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in proteomics research and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-7-fluoro-2-hydrazinoquinoline hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-ethyl-7-fluoroquinoline.
Hydrazination: The 3-ethyl-7-fluoroquinoline undergoes hydrazination to introduce the hydrazino group at the 2-position.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the hydrazino compound with hydrochloric acid.
The reaction conditions for each step may vary, but they generally involve controlled temperatures and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-7-fluoro-2-hydrazinoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can modify the hydrazino group, leading to the formation of amines or other reduced products.
Substitution: The compound can undergo substitution reactions, where the fluorine or hydrazino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines.
Scientific Research Applications
3-Ethyl-7-fluoro-2-hydrazinoquinoline hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Ethyl-7-fluoro-2-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes, making the compound useful in studying protein function and interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-6-fluoro-2-hydrazinoquinoline hydrochloride
- 2-Hydrazinoquinoline
Comparison
3-Ethyl-7-fluoro-2-hydrazinoquinoline hydrochloride is unique due to the specific position of the ethyl and fluoro groups on the quinoline ring. This structural difference can influence its reactivity and interactions with other molecules, making it distinct from similar compounds. For example, the position of the fluoro group can affect the compound’s electronic properties and its ability to participate in specific chemical reactions .
Properties
CAS No. |
1171561-34-4 |
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Molecular Formula |
C11H13ClFN3 |
Molecular Weight |
241.69 g/mol |
IUPAC Name |
(3-ethyl-7-fluoroquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C11H12FN3.ClH/c1-2-7-5-8-3-4-9(12)6-10(8)14-11(7)15-13;/h3-6H,2,13H2,1H3,(H,14,15);1H |
InChI Key |
WZAVGKJUPLAUGG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C=C(C=CC2=C1)F)NN.Cl |
Origin of Product |
United States |
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